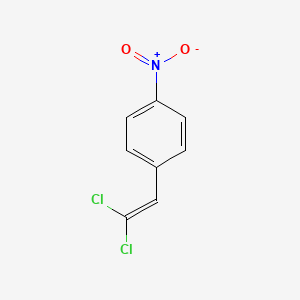

1-(2,2-Dichloroethenyl)-4-nitrobenzene

Description

Structure

3D Structure

Properties

CAS No. |

5281-22-1 |

|---|---|

Molecular Formula |

C8H5Cl2NO2 |

Molecular Weight |

218.03 g/mol |

IUPAC Name |

1-(2,2-dichloroethenyl)-4-nitrobenzene |

InChI |

InChI=1S/C8H5Cl2NO2/c9-8(10)5-6-1-3-7(4-2-6)11(12)13/h1-5H |

InChI Key |

GIXZGDQKZIIFRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=C(Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of 1 2,2 Dichloroethenyl 4 Nitrobenzene

Established Synthetic Pathways Towards 1-(2,2-Dichloroethenyl)-4-nitrobenzene

The established synthetic routes to this compound primarily involve a two-step process: the formation of a dichloroethenyl moiety attached to a benzene (B151609) ring, followed by the introduction of a nitro group onto the aromatic ring, or vice versa.

Dehydrohalogenation Reactions in the Synthesis of Dichloroethenyl Moieties

The creation of the 2,2-dichloroethenyl group is commonly achieved through a dehydrohalogenation reaction, a type of elimination reaction where a hydrogen halide is removed from a substrate. ck12.org In the context of synthesizing this compound, a plausible precursor is 1,1,1-trichloro-2-(4-nitrophenyl)ethane. This reaction is typically carried out in the presence of a base.

The dehydrohalogenation of haloalkanes, such as the precursor mentioned, generally follows an E2 (bimolecular elimination) mechanism, particularly with the use of a strong base. ck12.orgpharmdguru.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. jove.com Strong bases, such as alkoxides (e.g., potassium tert-butoxide) or hydroxides (e.g., alcoholic potassium hydroxide), are effective in promoting this reaction. ck12.orgjove.com The reaction involves a concerted step where the base abstracts a proton from the carbon adjacent to the one bearing the leaving groups (in this case, chlorine atoms), and a halide ion is simultaneously expelled, leading to the formation of a double bond. iitk.ac.in

A study on the dehydrochlorination of the structurally similar compound 1,1,1-trichloro-2,2-bis(4-nitrophenyl)ethane found that the reaction proceeds via a synchronous E2 mechanism. researchgate.net This provides strong evidence that a similar pathway would be effective for the synthesis of this compound from its corresponding trichloroethane precursor.

Table 1: General Conditions for Dehydrohalogenation Reactions

| Parameter | Condition |

| Substrate | Alkyl halide with a β-hydrogen |

| Reagent | Strong base (e.g., KOH, KOtBu) |

| Solvent | Typically alcoholic or aprotic polar |

| Temperature | Often requires heating |

Nitration Reactions for Nitroaromatic Functionalization

The introduction of a nitro group (-NO₂) onto the aromatic ring is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.com This is typically achieved by treating the aromatic substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemistrysteps.comchemguide.co.ukalevelh2chemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

The nitronium ion is then attacked by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov In the final step, a proton is abstracted from the carbocation by a weak base (such as water or the bisulfate ion), restoring the aromaticity of the ring and yielding the nitroaromatic product.

In the synthesis of this compound, this nitration step could theoretically be performed on 1-(2,2-dichloroethenyl)benzene. The dichloroethenyl group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs the incoming nitro group primarily to the meta and para positions. The formation of the para isomer is often significant.

Table 2: Reagents and Conditions for Aromatic Nitration

| Reagent/Condition | Purpose |

| Concentrated Nitric Acid (HNO₃) | Source of the nitro group |

| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst to generate the nitronium ion |

| Temperature | Typically controlled to prevent multiple nitrations (e.g., below 50-60°C for benzene) chemguide.co.uklibretexts.org |

Exploration of Novel Synthetic Routes and Precursors

While the dehydrohalogenation and nitration sequence is a standard approach, research into novel synthetic routes for substituted styrenes offers potential alternative pathways. These methods often focus on creating the carbon-carbon double bond with greater efficiency or under milder conditions. Some of these general methods that could be adapted for the synthesis of this compound include:

Wittig-type Reactions: The Wittig reaction and its variations (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for alkene synthesis. A suitable dichloromethylphosphonium ylide or phosphonate ester could potentially react with 4-nitrobenzaldehyde to form the desired product.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki, Heck, or Stille couplings are versatile methods for forming carbon-carbon bonds. A vinyl halide or a vinylboronic acid derivative containing the dichloroethenyl moiety could be coupled with a nitrophenyl partner.

One-Pot Syntheses: Developing a one-pot procedure, where multiple reaction steps are carried out in the same reaction vessel, can improve efficiency. A potential one-pot synthesis could involve the in-situ generation of a precursor followed by its immediate conversion to the final product.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting reaction outcomes.

Elucidation of Reaction Intermediates

The formation of this compound involves key intermediates in both the dehydrohalogenation and nitration steps.

In the dehydrohalogenation of a 1,1,1-trichloro-2-phenylethane derivative via an E2 mechanism, the key intermediate is the transition state . In this transition state, the C-H and C-Cl bonds are partially broken, while the C=C double bond is partially formed. jove.com The geometry of this transition state is crucial, with a preference for an anti-periplanar arrangement of the proton being abstracted and the leaving group.

For the nitration reaction, computational studies on the nitration of substituted benzenes have identified several intermediates along the reaction coordinate. nih.gov These include:

π-complex: An initial, weak association between the nitronium ion and the π-electron system of the aromatic ring.

Sigma complex (arenium ion): A more stable carbocation intermediate where the nitronium ion has formed a covalent bond to one of the ring carbons, disrupting the aromaticity. nih.gov This intermediate is resonance-stabilized, with the positive charge delocalized over the remaining five carbons of the ring.

Kinetic and Thermodynamic Considerations in Synthesis

The efficiency and selectivity of the synthesis of this compound are governed by kinetic and thermodynamic factors.

In dehydrohalogenation via the E2 mechanism, the reaction rate is described by a second-order rate law: rate = k[substrate][base]. jove.com The rate is influenced by several factors:

Strength of the base: Stronger bases lead to a faster reaction rate. jove.com

Nature of the leaving group: The C-Cl bond strength influences the rate.

Steric hindrance: Steric hindrance around the reaction center can affect the accessibility of the proton to the base.

Table 3: Kinetic Parameters for E2 Dehydrohalogenation

| Factor | Effect on Reaction Rate |

| Substrate Concentration | Increases rate |

| Base Concentration | Increases rate |

| Base Strength | Increases rate |

| Leaving Group Ability | Better leaving group increases rate |

Thermodynamically, the nitration of aromatic compounds is typically an exothermic process. However, the reaction requires an activation energy to overcome the stability of the aromatic ring. The use of a strong acid catalyst helps to lower this activation barrier by generating the highly reactive nitronium ion.

Regioselectivity and Stereoselectivity in the Synthesis of Dichloroethenyl-Substituted Nitrobenzenes

The synthesis of this compound is most commonly accomplished by the reaction of 4-nitroacetophenone with a chlorinating agent, typically phosphorus pentachloride (PCl₅). This reaction is a well-established method for the conversion of ketones into gem-dichlorides, where the carbonyl oxygen is replaced by two chlorine atoms on the same carbon.

The reaction proceeds with a high degree of regioselectivity . The term regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. In the case of the synthesis of this compound from 4-nitroacetophenone, the reaction exclusively targets the carbonyl group of the acetyl moiety for dichlorination. The aromatic ring, although susceptible to electrophilic substitution, remains unreacted under the conditions typically employed for this transformation. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic attack, further ensuring that the reaction occurs selectively at the acetyl group.

The mechanism of this conversion involves several steps. Initially, the carbonyl oxygen of the 4-nitroacetophenone attacks the phosphorus atom of phosphorus pentachloride. This is followed by a series of substitution and elimination reactions, ultimately leading to the formation of the gem-dichloroethenyl group and phosphorus oxychloride (POCl₃) as a byproduct.

From a stereoselectivity standpoint, the synthesis of this compound does not present any stereochemical challenges. Stereoselectivity is the property of a chemical reaction that leads to the preferential formation of one stereoisomer over another. Since the product, this compound, possesses a geminal dichloro group on the ethenyl moiety (two chlorine atoms attached to the same carbon), there are no stereocenters and thus no possibility of stereoisomers such as enantiomers or diastereomers. The planarity of the double bond and the symmetrical substitution on the terminal carbon atom preclude the existence of geometric isomers (cis/trans or E/Z isomers).

Table 1: Synthetic Methodologies and Selectivity

| Starting Material | Reagent | Product | Regioselectivity | Stereoselectivity |

| 4-Nitroacetophenone | Phosphorus Pentachloride (PCl₅) | This compound | High (exclusive at the carbonyl group) | Not applicable |

Detailed research findings on the reaction conditions for the synthesis of this compound indicate that the reaction is typically carried out in an inert solvent, such as carbon tetrachloride or benzene, and may require heating to proceed at a reasonable rate. The yield of the reaction can be influenced by the purity of the reagents and the careful control of the reaction temperature. While specific yield data for this exact transformation is not widely reported in readily available literature, analogous reactions involving the conversion of aromatic ketones to gem-dichlorides using phosphorus pentachloride are known to proceed in moderate to good yields.

Chemical Reactivity and Transformational Pathways of 1 2,2 Dichloroethenyl 4 Nitrobenzene

Nucleophilic Substitution Reactions on the Aromatic Ring System

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for aryl halides and other substituted aromatic compounds. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring. For SNAr reactions to occur, the aromatic ring must be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups.

In substituted nitrobenzenes, the regioselectivity of nucleophilic aromatic substitution is primarily governed by the position of the electron-withdrawing nitro group. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. stackexchange.comchegg.comechemi.com This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance when the nucleophile attacks at these positions, leading to significant stabilization. stackexchange.comchegg.comechemi.com Conversely, attack at the meta position does not allow for this resonance stabilization of the negative charge by the nitro group, making the intermediate less stable and the reaction kinetically disfavored. stackexchange.comchegg.comechemi.com

In the case of 1-(2,2-dichloroethenyl)-4-nitrobenzene, any potential leaving group on the aromatic ring at positions 2, 3, 5, or 6 would be subject to this directing effect. For instance, if a leaving group were present at the 2-position (ortho to the dichloroethenyl group and meta to the nitro group) or the 3-position (meta to the dichloroethenyl group and ortho to the nitro group), the regiochemical outcome of a substitution reaction would be influenced by the powerful directing effect of the nitro group.

The presence of a nitro group is a prerequisite for facile nucleophilic aromatic substitution on the benzene (B151609) ring. As a potent electron-withdrawing group, it significantly lowers the electron density of the aromatic system, making it more susceptible to attack by nucleophiles. nih.govresearchgate.netnih.gov The more electron-withdrawing groups present on the ring, particularly at ortho and para positions to the leaving group, the faster the reaction proceeds. nih.govresearchgate.netnih.gov

Reactions Involving the Dichloroethenyl Functional Group

The dichloroethenyl group offers a second reactive site within the molecule, distinct from the aromatic ring. Its chemistry is characteristic of vinylic halides and electron-deficient alkenes.

Vinylic halides, where a halogen is directly attached to a carbon of a double bond, are known to be unreactive towards standard SN1 and SN2 nucleophilic substitution reactions. The SN2 pathway is hindered by the steric bulk of the double bond and the electronic repulsion from the pi system. The SN1 pathway is unfavorable due to the high energy and instability of the resulting vinylic carbocation.

However, under specific conditions, such as the use of very strong bases, elimination reactions can occur to form alkynes. In the case of this compound, treatment with a strong base could potentially lead to a sequence of elimination reactions to form 4-nitrophenylacetylene. This transformation is a known synthetic route for related compounds. google.comgoogle.com

The double bond in the dichloroethenyl group is a potential site for radical addition reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. In the presence of a radical initiator, a radical species can add to the double bond, generating a new carbon-centered radical. This new radical can then propagate the chain by reacting with another molecule. The regioselectivity of the initial radical addition is governed by the formation of the more stable radical intermediate.

For this compound, the addition of a radical to the double bond would likely occur at the carbon atom bearing the hydrogen, leading to a more stable radical on the carbon adjacent to the aromatic ring (a benzylic-type radical), which can be stabilized by resonance with the phenyl ring.

Reduction and Oxidation Pathways of this compound

The nitro group is readily susceptible to reduction, while the dichloroethenyl side chain can undergo both reduction and oxidation.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, most commonly leading to the corresponding anilines. wikipedia.orgmasterorganicchemistry.comnih.gov This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with catalysts like palladium on carbon, platinum(IV) oxide, or Raney nickel) or with metals in acidic media (e.g., iron, tin, or zinc with HCl). masterorganicchemistry.comcommonorganicchemistry.comchegg.com Given the presence of the reducible dichloroethenyl group, chemoselectivity becomes a key consideration. Catalytic hydrogenation, for instance, has the potential to reduce both the nitro group and the double bond, and may also cause hydrodechlorination. The choice of reducing agent and reaction conditions would be crucial to selectively reduce the nitro group to an amine while preserving the dichloroethenyl side chain, or vice versa. For example, milder reducing agents like tin(II) chloride are often used for the selective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

The dichloroethenyl side chain can be susceptible to oxidation, particularly under strong oxidizing conditions. Strong oxidizing agents like potassium permanganate can cleave the double bond. The benzene ring itself is generally resistant to oxidation, but alkyl side chains can be oxidized to carboxylic acids under vigorous conditions if a benzylic hydrogen is present. unizin.orglibretexts.orgyoutube.comleah4sci.com In this compound, the vinylic C-H bond is analogous to a benzylic C-H bond, and could potentially be a site for oxidative transformation.

Nitro Group Reduction Chemistry

The nitro group of this compound is susceptible to reduction by various reagents, a common transformation for aromatic nitro compounds. The primary product of this reduction is 4-(2,2-dichloroethenyl)aniline, where the nitro group (-NO2) is converted to an amino group (-NH2). This transformation is a key step in the synthesis of derivative compounds, such as dyes or pharmaceuticals.

The reduction can be achieved under several conditions, with the choice of reagent often depending on the presence of other functional groups and the desired selectivity. Common methods include catalytic hydrogenation and dissolving metal reductions. organic-chemistry.org

Detailed Research Findings:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) with a metal catalyst. Catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel are highly effective for the reduction of aromatic nitro groups. wikipedia.org This process is typically clean and efficient, though it may also reduce other unsaturated groups if not controlled carefully.

Metal-Acid Systems (Dissolving Metal Reduction): A widely used and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). organic-chemistry.org For example, the reduction of the related compound 1,2-dichloro-4-nitrobenzene to 3,4-dichloroaniline is effectively carried out using iron powder in an acidic medium. wikipedia.org This type of reduction is generally selective for the nitro group in the presence of many other functional groups, including halogenated moieties.

Other Reducing Agents: Sodium hydrosulfite (Na2S2O4) or sodium sulfide (Na2S) can also be employed for the reduction of nitroarenes. wikipedia.org These reagents offer different levels of selectivity and can be useful in specific synthetic contexts.

The following table summarizes common reagents and conditions for the reduction of the nitro group in compounds analogous to this compound.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Product |

|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol solvent, room temperature and pressure | 4-(2,2-dichloroethenyl)aniline |

| Fe / HCl | Aqueous ethanol, reflux | 4-(2,2-dichloroethenyl)aniline |

| Sn / HCl | Ethanol, reflux | 4-(2,2-dichloroethenyl)aniline |

| Zn / NH₄Cl | Aqueous solution, room temperature | 4-(2,2-dichloroethenyl)aniline |

Oxidative Transformations of the Ethenyl Moiety

The dichloroethenyl group in this compound provides a site for oxidative transformations. The carbon-carbon double bond is susceptible to attack by various oxidizing agents, which can lead to either the formation of diols or complete cleavage of the bond.

Detailed Research Findings:

Oxidative Cleavage (Ozonolysis): Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. wikipedia.orglibretexts.org Treatment of this compound with ozone (O3), followed by a suitable workup, would be expected to cleave the ethenyl double bond. masterorganicchemistry.com Due to the presence of two chlorine atoms on one of the vinyl carbons, this cleavage would yield two distinct carbonyl compounds: 4-nitrobenzaldehyde and phosgene (COCl2). The reaction proceeds through an unstable molozonide intermediate, which rearranges to a more stable ozonide before being worked up to the final products. organic-chemistry.orgbyjus.com

Dihydroxylation: Strong oxidizing agents like osmium tetroxide (OsO4) or cold, alkaline potassium permanganate (KMnO4) can convert alkenes into vicinal diols (glycols) through syn-addition. libretexts.orgmasterorganicchemistry.com For this compound, this reaction would theoretically produce 1-(4-nitrophenyl)-2,2-dichloroethane-1,2-diol. Osmium tetroxide is a highly reliable reagent for this transformation, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). skku.eduyoutube.com

Strong Oxidation: Under more vigorous conditions, such as using hot, acidic potassium permanganate, the double bond can be fully cleaved. Similar to ozonolysis, this would likely lead to the formation of 4-nitrobenzoic acid (if the resulting aldehyde is further oxidized) and phosgene. The permanganate ion is a powerful oxidizing agent capable of cleaving double bonds, often through an intermediate cyclic manganate ester. nitrkl.ac.in

The table below outlines potential oxidative transformations of the ethenyl moiety.

Table 2: Potential Oxidative Transformations of the Ethenyl Moiety

| Reagent/System | Typical Conditions | Expected Major Product(s) | Transformation Type |

|---|---|---|---|

| 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Dichloromethane, -78 °C | 4-Nitrobenzaldehyde and Phosgene | Oxidative Cleavage |

| OsO₄ (catalytic), NMO | Acetone/Water | 1-(4-Nitrophenyl)-2,2-dichloroethane-1,2-diol | Syn-Dihydroxylation |

| Cold, alkaline KMnO₄ | Aqueous base, low temperature | 1-(4-Nitrophenyl)-2,2-dichloroethane-1,2-diol | Syn-Dihydroxylation |

Advanced Characterization and Spectroscopic Analysis in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

There is no specific ¹H or ¹³C NMR spectral data available in the public domain for 1-(2,2-dichloroethenyl)-4-nitrobenzene. For related compounds, NMR spectroscopy is a primary tool for confirming molecular structure by analyzing the chemical environment of hydrogen and carbon atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Specific IR and Raman spectra for this compound, which would provide information on its functional groups and molecular vibrations, are not publicly documented. For nitroaromatic compounds in general, characteristic IR bands for the nitro group (NO₂) are typically observed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Detailed mass spectrometry data, including the molecular ion peak and specific fragmentation patterns for this compound, is not available. This information would be crucial for confirming its molecular weight and understanding its fragmentation behavior under ionization.

X-ray Crystallography for Solid-State Structure Determination

There are no published crystal structure reports for this compound. X-ray crystallography would be required to determine its precise three-dimensional atomic arrangement in the solid state, including bond lengths and angles.

Hyphenated Techniques in Analytical Chemistry (e.g., GC-MS)

While GC-MS is a standard and powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including nitroaromatic compounds in environmental samples, specific retention times and mass spectral data for this compound are not documented in the available literature. epa.govresearchgate.nettaylorfrancis.comhpst.cz The analysis of halogenated and nitrobenzene (B124822) compounds is common, but data for this specific dichlorinated ethenyl derivative is absent. researchgate.netnih.govnist.gov

Theoretical and Computational Studies of 1 2,2 Dichloroethenyl 4 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a compound like 1-(2,2-dichloroethenyl)-4-nitrobenzene, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-31G(d) or higher, can be used to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. unpatti.ac.idglobalresearchonline.net

The presence of the strongly electron-withdrawing nitro (-NO₂) group and the dichloroethenyl group significantly influences the electronic distribution within the benzene (B151609) ring. DFT calculations would likely show a planar or near-planar conformation of the nitrobenzene (B124822) core. unpatti.ac.id These computations provide a foundational understanding of the molecule's stability and intrinsic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. libretexts.orgwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). libretexts.org For nitroaromatic compounds, the HOMO is typically localized on the benzene ring, whereas the LUMO is often centered on the nitro group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. DFT calculations can precisely determine the energies and spatial distributions of these orbitals for this compound. The electron-withdrawing nature of both the nitro and dichloroethenyl substituents is expected to lower the energy of the LUMO, making the compound a good electron acceptor. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Nitrobenzenes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Nitrobenzene | -7.07 | -0.46 | 6.61 |

| p-Chloronitrobenzene | -7.15 | -0.65 | 6.50 |

Note: These values are illustrative and depend on the specific computational method and basis set used. The trend shows that electron-withdrawing groups tend to lower both HOMO and LUMO energies.

Transition state (TS) analysis is a computational technique used to map out the energy profile of a chemical reaction, identifying the highest energy point along the reaction coordinate—the transition state. This analysis is vital for determining reaction mechanisms and calculating activation energies.

For this compound, TS analysis could be applied to several important reactions. One example is the electrophilic aromatic substitution. The nitro group is a meta-directing deactivator, meaning it slows down electrophilic substitution and directs incoming electrophiles to the meta position. chemguide.co.uk DFT calculations can be used to model the reaction pathway, locate the transition states for ortho, meta, and para substitution, and compare their activation energies to confirm the meta-selectivity. researchgate.net Another key reaction is the reduction of the nitro group to an amino group, a common transformation for nitroaromatics. researchgate.net Computational analysis of this multi-step process can elucidate the mechanism and identify the rate-determining step by calculating the energies of intermediates and transition states. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. nih.gov For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the dichloroethenyl group to the phenyl ring.

MD simulations, employing force fields like AMBER or CHARMM, can be performed to explore the potential energy surface associated with this rotation. nih.govnih.gov By simulating the molecule's movement over time (typically nanoseconds), researchers can identify the most stable conformations (energy minima) and the energy barriers between them. acs.orgnih.gov This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or catalysts. The simulations would likely reveal preferred orientations of the dichloroethenyl group relative to the plane of the nitrobenzene ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or other properties. nih.govdoi.org These models are widely used in toxicology and drug design to predict the properties of new or untested chemicals. dergipark.org.trjournament.com Nitroaromatic compounds are frequently studied using QSAR due to their environmental and toxicological relevance. researchgate.netmdpi.comnih.gov

To develop a QSAR model for a property like the toxicity of this compound, a set of molecular descriptors would first be calculated. researchgate.net These descriptors quantify various aspects of the molecule's structure and electronic properties. The model is then built by finding a statistical correlation between these descriptors and the observed activity for a series of related compounds. nih.govresearchgate.net

Table 2: Common QSAR Descriptors for Nitroaromatic Compounds

| Descriptor | Description | Relevance to Chemical Behavior |

|---|---|---|

| LogP | Octanol-water partition coefficient | Represents hydrophobicity, affecting absorption and distribution in biological systems. journament.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilicity and susceptibility to nucleophilic attack or reduction. mdpi.com |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons and undergo oxidation. researchgate.net |

| Dipole Moment | Measure of molecular polarity | Influences intermolecular interactions and solubility. dergipark.org.tr |

| Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons | Often correlates with the toxicity of electrophilic compounds. journament.com |

| Molecular Weight | The mass of one mole of the substance | A basic descriptor related to the size of the molecule. |

By calculating these descriptors for this compound, its toxicity could be predicted using an established QSAR model for nitroaromatics.

Computational Electrochemistry and Redox Potential Predictions

The redox properties of nitroaromatic compounds are fundamental to their chemical and biological activity, particularly their toxicity, which is often initiated by the reduction of the nitro group. Computational electrochemistry provides methods to predict the reduction potentials of these compounds. canterbury.ac.nz

The one-electron reduction potential is a key parameter that can be calculated using DFT in combination with a polarizable continuum model (PCM) to simulate the solvent environment. researchgate.net The potential is determined from the calculated free energy change of the reduction half-reaction. acs.org These computational approaches have shown good agreement with experimental values for a variety of organic molecules, including nitroaromatics. canterbury.ac.nzresearchgate.net Predicting the redox potential of this compound would provide insight into its susceptibility to bioreduction and its potential mechanism of toxicity. tandfonline.com

Table 3: Comparison of Calculated and Experimental One-Electron Reduction Potentials for Select Nitroaromatics

| Compound | Calculated E1/2 (V vs Fc/Fc⁺) | Experimental E1/2 (V vs Fc/Fc⁺) |

|---|---|---|

| Nitrobenzene | -1.57 | -1.79 |

| 4-Nitrotoluene | -1.67 | -1.88 |

Source: Data adapted from computational studies on redox potentials. canterbury.ac.nzresearchgate.net The values demonstrate the capability of computational methods to predict electrochemical properties.

Environmental Fate and Remediation Research of 1 2,2 Dichloroethenyl 4 Nitrobenzene

Biotic Transformation and Biodegradation Studies

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of persistent organic pollutants from the environment. The biodegradation of 1-(2,2-dichloroethenyl)-4-nitrobenzene would involve enzymatic pathways capable of transforming both the nitroaromatic and the chlorinated vinyl moieties.

Microorganisms have evolved diverse strategies to degrade nitroaromatic compounds, often using them as a source of carbon, nitrogen, and energy. nih.gov The degradation can occur under both aerobic and anaerobic conditions.

Aerobic Pathways: Under aerobic conditions, two main initial attack strategies are common:

Dioxygenase Attack: A dioxygenase enzyme incorporates two hydroxyl groups into the aromatic ring, which leads to the elimination of the nitro group as nitrite (NO₂⁻). The resulting catechol or substituted catechol is then channeled into central metabolic pathways via ring cleavage.

Monooxygenase Attack: A monooxygenase can hydroxylate the ring, also leading to the elimination of the nitro group.

Anaerobic Pathways: Under anaerobic conditions, the primary transformation is the reduction of the nitro group. This proceeds sequentially through nitroso and hydroxylamino intermediates to form the corresponding aromatic amine.

NO₂ (nitro) → NO (nitroso) → NHOH (hydroxylamino) → NH₂ (amino)

While these amino derivatives are less toxic than the parent nitroaromatics, they can be persistent and may require subsequent aerobic steps for complete mineralization. Complete mineralization of nitroaromatics by a single anaerobic strain is rare.

The biodegradation of chlorinated compounds like the dichloroethenyl group involves specific enzymes capable of cleaving the carbon-halogen bond. Key enzymatic processes include:

Reductive Dehalogenation: Under anaerobic conditions, chlorinated compounds can serve as electron acceptors, where a chlorine atom is removed and replaced by a hydrogen atom. This is a critical step in the degradation of highly chlorinated compounds.

Oxidative Dehalogenation: Aerobic microorganisms often use oxygenases (both mono- and dioxygenases) to attack the chlorinated molecule. This can lead to the formation of unstable intermediates that spontaneously dehalogenate. For instance, the oxidation of a double bond can form an epoxide, which is then hydrolyzed, leading to the removal of chlorine.

Hydrolytic Dehalogenation: Dehalogenase enzymes can directly replace a halogen atom with a hydroxyl group from water.

The presence of the double bond in the ethenyl group makes it susceptible to oxidative attack by oxygenases, which could be a key initial step in its aerobic degradation.

While no studies have specifically identified microbial strains that degrade this compound, research on related compounds provides a list of potential candidate microorganisms. Bacteria capable of degrading nitroaromatic and chlorinated compounds have been isolated from contaminated sites. nih.gov

Genera known to degrade nitroaromatics and/or chlorinated compounds include:

Pseudomonas : Species like Pseudomonas putida are well-known for their ability to degrade a wide range of aromatic compounds, including nitrobenzene (B124822) and chloronitrobenzenes.

Rhodococcus : This genus is recognized for its robust metabolic capabilities against various xenobiotics.

Comamonas and Ralstonia : These genera have been implicated in the degradation of chloronitrobenzenes.

Fungi : White-rot fungi, such as Phanerochaete chrysosporium, utilize powerful extracellular ligninolytic enzymes that can non-specifically degrade a wide array of persistent pollutants, including nitroaromatics.

The degradation of this compound would likely produce a series of metabolic intermediates. Based on known pathways, these could include:

| Initial Structure | Degradation Pathway | Key Enzymes | Potential Intermediates |

| Nitroaromatic Ring | Aerobic (Dioxygenation) | Dioxygenase | Chlorinated catechols, Nitrite |

| Anaerobic (Reduction) | Nitroreductase | 1-(2,2-dichloroethenyl)-4-aminobenzene | |

| Chlorinated Vinyl Group | Aerobic (Oxidation) | Monooxygenase | Epoxides, Chlorinated alcohols, Chloroacetic acid |

| Anaerobic (Reductive Dechlorination) | Reductive dehalogenase | 1-(2-chloroethenyl)-4-nitrobenzene, 1-ethenyl-4-nitrobenzene |

The complete mineralization of this compound would require a consortium of microorganisms or a highly specialized single strain possessing the enzymatic machinery to sequentially or simultaneously attack the nitro group, the aromatic ring, and the chlorinated side chain.

Based on the conducted research, there is no available information specifically on the environmental fate, transport modeling, or remediation of the chemical compound This compound .

The search results consistently provided information on related but distinct compounds such as nitrobenzene, monochloronitrobenzenes, and dichloronitrobenzenes. Due to the strict requirement to focus solely on "this compound," it is not possible to generate the requested article without violating the content and compound-specific constraints.

Therefore, the sections on Environmental Distribution and Transport Modeling and Advanced Oxidation Processes for Environmental Remediation for this specific compound cannot be developed.

Role of 1 2,2 Dichloroethenyl 4 Nitrobenzene As a Key Intermediate in Chemical Synthesis

Precursor in the Synthesis of Specialty Chemicals

Chlorinated nitroaromatic compounds are foundational in the industrial synthesis of numerous specialty chemicals. For instance, compounds like 1-chloro-4-nitrobenzene (B41953) are pivotal intermediates in manufacturing azo and sulfur dyes, as well as in the production of drugs and pesticides. mdpi.comresearchgate.net The structural similarity suggests that 1-(2,2-dichloroethenyl)-4-nitrobenzene could serve a parallel role. The nitro group can be reduced to an aniline, a critical step in the synthesis of many dyes and pharmaceutical agents. The dichloroethenyl group could potentially be modified to introduce further complexity, leading to the generation of novel specialty chemicals with unique properties.

The synthesis of specialty chemicals often relies on the strategic functionalization of core molecular frameworks. The dual reactivity of a compound like this compound, with both the nitro group and the dichloroalkene available for chemical modification, would make it a valuable starting material. For example, the reduction of the nitro group followed by acylation could yield a range of amides with diverse industrial applications.

Building Block for Heterocyclic Compounds

Chlorinated nitroaromatic compounds are well-established as important building blocks for the synthesis of a wide variety of heterocyclic compounds. mdpi.comresearchgate.net These heterocyclic structures are at the core of many pharmaceuticals, agrochemicals, and electronic materials. The reactivity of the nitro group and the chloro-substituents allows for the construction of diverse ring systems.

Nitroalkenes, which share the nitro and alkene functionalities with this compound, are particularly noted for their role in the synthesis of three- to five-membered oxygen, nitrogen, and sulfur-containing heterocycles. rsc.org The high reactivity of nitroalkenes makes them efficient precursors in various synthetic transformations, including Michael additions and cycloaddition reactions, which are fundamental in the construction of heterocyclic rings. rsc.org Given these precedents, this compound is likely a potent intermediate for creating novel heterocyclic systems, with the dichloroethenyl group offering additional reaction pathways for cyclization.

The general synthetic utility of related compounds is summarized in the table below:

| Compound Class | Synthetic Applications |

| Chlorinated Nitroaromatics | Intermediates for dyes, drugs, and pesticides; precursors for heterocyclic synthesis. mdpi.comresearchgate.net |

| Nitroalkenes | Building blocks for O, N, and S-containing heterocycles via Michael additions and cycloadditions. rsc.org |

| Substituted Styrenes | Monomers for polymer synthesis; starting materials for fine chemicals. |

Utilization in the Development of Agrochemical Intermediates

The development of new agrochemicals is a critical area of chemical research, and chlorinated nitroaromatic compounds are frequently used as intermediates in their synthesis. healthcouncil.nl For example, 1,2-dichloro-4-nitrobenzene is a precursor to 3,4-dichloroaniline, an important intermediate for agrochemicals. nih.gov The transformation of the nitro group to an amine is a common strategy in the synthesis of herbicides and pesticides.

The presence of the dichloroethenyl group in this compound could offer advantages in the design of new agrochemicals. This group could be exploited to fine-tune the biological activity and environmental persistence of the final product. The combination of the nitrobenzene (B124822) core, a known toxophore in some agrochemicals, with the reactive dichloroethenyl side chain provides a versatile platform for the development of new active ingredients.

Key intermediates derived from related compounds in agrochemical synthesis are highlighted below:

| Starting Material | Key Intermediate | Application |

| 1,2-Dichloro-4-nitrobenzene | 3,4-Dichloroaniline | Agrochemicals nih.gov |

| 1-Chloro-4-nitrobenzene | 4-Chloroaniline | Drugs, Agrochemicals aarti-industries.com |

Strategic Importance in Material Science Applications

Substituted styrenes are of significant interest in material science, primarily as monomers for the production of specialty polymers. The properties of the resulting polymer can be tailored by the nature of the substituent on the styrene (B11656) ring. The dichloroethenyl and nitro groups on this compound suggest its potential as a monomer for creating functional polymers with unique characteristics.

The presence of chlorine atoms could enhance the flame retardancy and thermal stability of the polymer, while the nitro group could be used for post-polymerization modifications or to influence the polymer's electronic properties. Tri- and tetrasubstituted alkenes, a category that includes the dichloroethenyl group, are utilized in materials chemistry for applications ranging from sensors to optoelectronic devices. mdpi.com This indicates that polymers derived from this compound could find applications in advanced materials.

Q & A

Q. What are the established synthetic routes for 1-(2,2-dichloroethenyl)-4-nitrobenzene, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, a chloro-nitrobenzene derivative (e.g., 4-chloronitrobenzene) may react with 2,2-dichloroethylene precursors under palladium-catalyzed conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of dichloroethylene derivatives significantly affect yield. Side reactions, such as over-nitration or dechlorination, can occur if temperature control is inadequate .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

- <sup>1</sup>H/</sup>13</sup>C NMR : To confirm the aromatic substitution pattern and dichloroethenyl group integration. The nitro group deshields adjacent protons, shifting signals downfield (e.g., ~8.2–8.5 ppm for aromatic protons) .

- UV-Vis Spectroscopy : Useful for studying electronic transitions influenced by the nitro and dichloroethenyl groups, with λmax typically between 250–300 nm .

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 235 (C8H5Cl2NO2<sup>+</sup>) confirms the molecular formula .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as nitroaromatics may cause respiratory distress .

- Storage : Store in airtight containers at 2–8°C, protected from light to prevent photodegradation .

Advanced Research Questions

Q. How can computational chemistry (e.g., QSPR models) predict the reactivity of this compound in electrophilic substitution reactions?

Quantum chemical calculations (e.g., DFT) can map electron density distributions to identify reactive sites. The nitro group directs electrophiles to the meta position, while the dichloroethenyl group may sterically hinder substitution. QSPR models based on Hammett constants (σpara for nitro = +0.82) and frontier molecular orbital (FMO) analysis predict reaction pathways and regioselectivity .

Q. What contradictions exist in reported thermodynamic properties (e.g., melting point, solubility) of this compound, and how can they be resolved?

Discrepancies in melting points (e.g., 116–118°C vs. 110–115°C) may arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) and X-ray crystallography can clarify phase transitions. Solubility variations in polar solvents (e.g., DMSO vs. chloroform) should be validated via gravimetric analysis under controlled humidity .

Q. What are the environmental degradation pathways of this compound, and how do microbial communities influence its persistence?

Under aerobic conditions, microbial degradation via nitroreductases can reduce the nitro group to an amine, followed by dechlorination. Anaerobic environments may favor reductive dehalogenation. Metagenomic studies show Pseudomonas spp. enhance degradation rates by 40–60% compared to abiotic hydrolysis. Key intermediates include 4-amino-2,2-dichloroethenylbenzene, which is less toxic .

Methodological Notes

- Synthetic Optimization : Use Schlenk lines for moisture-sensitive reactions involving dichloroethylene derivatives .

- Contradiction Resolution : Cross-validate melting points with DSC and HPLC purity checks (>98%) .

- Environmental Studies : Employ LC-MS/MS to track degradation intermediates at sub-ppm levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.